2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide
Overview
Description
2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C19H20N2OS2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the CviR receptor . This receptor plays a crucial role in the quorum sensing (QS) signals in Chromobacterium violaceum . QS is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Mode of Action
The compound interacts with its target, the CviR receptor, by inhibiting its function . This inhibition disrupts the QS signals in Chromobacterium violaceum . The compound’s interaction with the CviR receptor results in a significant decrease in violacein production, a pigment produced by Chromobacterium violaceum .
Biochemical Pathways
The compound affects the QS pathway in Chromobacterium violaceum . By inhibiting the CviR receptor, the compound disrupts the normal functioning of the QS pathway, leading to a decrease in violacein production . Violacein is a purple pigment produced by Chromobacterium violaceum and is often used as a measure of QS activity.
Result of Action
The result of the compound’s action is a significant decrease in violacein production . This indicates a potent QS inhibition activity against the CviR receptor . In addition, some compounds also exhibited biofilm clearance at a certain concentration .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(3-methyl-6-methylsulfanyl-1,3-benzothiazol-2-ylidene)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-12-5-6-13(2)14(9-12)10-18(22)20-19-21(3)16-8-7-15(23-4)11-17(16)24-19/h5-9,11H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQBOXHCSMRQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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